molecular formula C13H15NO2 B1298605 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile CAS No. 3648-78-0

4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No. B1298605
CAS RN: 3648-78-0
M. Wt: 217.26 g/mol
InChI Key: AEDAKKUAAMXNOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07635715B2

Procedure details

A mixture of NaH (3.1 g, 76 mmol) in 100 mL NMP stirred at 0° C., was treated dropwise with the mixture of 2-(4-methoxyphenyl)acetonitrile (4.5 g, 31 mmol) and 1-bromo-2-(2-bromoethoxy)ethane (7.1 g, 31 mmol) in 30 mL ether. The mixture was allowed to warm to room temperature and stirred for 5 hours, M+Na=240. The mixture was carefully quenched with 100 mL H2O, and the pH was adjusted to 5. The mixture was extracted with ether (3×100 mL). The combined organic layers were washed with H2O (3×50 mL) and brine (20 mL). The organic layer was dried over anhydrous Na2SO4, concentrated in vacuo, and purified by column chromatography eluting with 10-20% EtOAc/hexane to give 5.2 g of the product as a pale yellow oil. MS (m/z)=240 (M+H)+.
Name
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
7.1 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]#[N:13])=[CH:7][CH:6]=1.Br[CH2:15][CH2:16][O:17][CH2:18][CH2:19]Br>CN1C(=O)CCC1.CCOCC>[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2([C:12]#[N:13])[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CC#N
Name
Quantity
7.1 g
Type
reactant
Smiles
BrCCOCCBr
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The mixture was carefully quenched with 100 mL H2O
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (3×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with H2O (3×50 mL) and brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by column chromatography
WASH
Type
WASH
Details
eluting with 10-20% EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1(CCOCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.